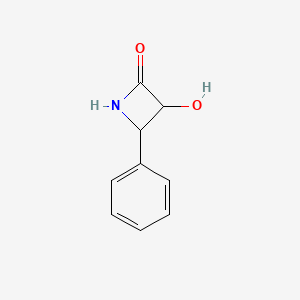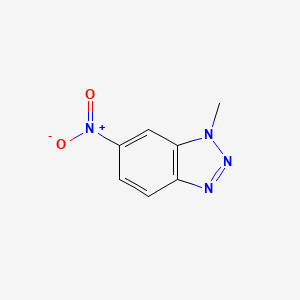
3-Hydroxy-4-phenylazetidin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-4-phenylazetidin-2-one is a chemical compound with the molecular formula C9H9NO2 and a molecular weight of 163.17 g/mol . It is a four-membered lactam (β-lactam) with a hydroxyl group and a phenyl group attached to the azetidinone ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for 3-Hydroxy-4-phenylazetidin-2-one involves the Staudinger reaction. This reaction typically involves the condensation of an imine with a ketene. For example, the reaction between hydrobenzamide and acetoxyacetyl chloride in the presence of a base can yield 3-acetoxy-4-phenylazetidin-2-one, which can then be hydrolyzed to produce this compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The Staudinger reaction is commonly employed, and the process may include steps such as purification and crystallization to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-4-phenylazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carbonyl group in the azetidinone ring can be reduced to form an alcohol.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for the reduction of the carbonyl group.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br2) or nitric acid (HNO3) under appropriate conditions.
Major Products Formed
Oxidation: Formation of 3-oxo-4-phenylazetidin-2-one.
Reduction: Formation of 3-hydroxy-4-phenylazetidin-2-ol.
Substitution: Formation of substituted phenyl derivatives, such as 3-hydroxy-4-(bromophenyl)azetidin-2-one.
Applications De Recherche Scientifique
3-Hydroxy-4-phenylazetidin-2-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-Hydroxy-4-phenylazetidin-2-one involves its interaction with specific molecular targets and pathways. For example, in the context of its antimicrobial activity, the compound can inhibit the synthesis of bacterial cell walls by targeting penicillin-binding proteins (PBPs). This inhibition disrupts the cross-linking of peptidoglycan chains, leading to cell lysis and death .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Acetoxy-4-phenylazetidin-2-one: A derivative with an acetoxy group instead of a hydroxyl group.
4-Phenylazetidin-2-one: Lacks the hydroxyl group present in 3-Hydroxy-4-phenylazetidin-2-one.
3-Hydroxy-4-(substituted phenyl)azetidin-2-ones: Variants with different substituents on the phenyl ring.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C9H9NO2 |
|---|---|
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
3-hydroxy-4-phenylazetidin-2-one |
InChI |
InChI=1S/C9H9NO2/c11-8-7(10-9(8)12)6-4-2-1-3-5-6/h1-5,7-8,11H,(H,10,12) |
Clé InChI |
FBZSDKXFQUKDLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2C(C(=O)N2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[1-(4-Methylphenyl)cyclohexyl]methanamine](/img/structure/B8792692.png)







![1-[[(5-Chloropentyl)oxy]methyl]benzene-4-D](/img/structure/B8792759.png)





